molecular formula C18H36F6N2O4S2 B1602560 Tetrabutylammonium bis-trifluoromethanesulfonimidate CAS No. 210230-40-3

Tetrabutylammonium bis-trifluoromethanesulfonimidate

Cat. No. B1602560
CAS RN: 210230-40-3
M. Wt: 522.6 g/mol
InChI Key: CFAPFDTWIGBCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBAT) is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt with the formula [(CH3)3C]2N+[CH2CF3SO3]-. TBAT is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent for the synthesis of various organic compounds.

Scientific Research Applications

Electrolytes in Energy Storage Devices

Tetrabutylammonium bis-trifluoromethanesulfonimidate: is utilized as a novel type of electrolyte, particularly in electrical double layer capacitors (EDLCs) . These capacitors, also known as supercapacitors or ultracapacitors, store energy through the electrostatic separation of charges. The compound’s stability and ionic nature make it an excellent candidate for high-performance EDLCs, which are used in applications requiring rapid charge and discharge cycles over extended periods.

High-Temperature Actuators

The compound serves as an actuator for temperature control systems due to its remarkable sustainability at high temperatures . Actuators are devices that convert energy into motion. In this case, Tetrabutylammonium bis-trifluoromethanesulfonimidate can be used to control thermal processes in various industrial applications, demonstrating resilience towards different anions and contributing to the efficiency and reliability of temperature-sensitive operations.

Spectroscopy and Electrochemical Analysis

Researchers employ this compound in UV-vis spectroscopy combined with electrochemical techniques to develop effective operando methodologies . These methodologies are crucial for investigating oxygen reduction reactions (ORRs) and their mechanisms in nonaqueous solutions. Understanding ORRs is vital for the development of fuel cells and metal-air batteries.

Organic Synthesis and Catalysis

In the field of organic synthesis, Tetrabutylammonium bis-trifluoromethanesulfonimidate is used as a reagent and catalyst . Its strong ionic properties enhance the reactivity of certain substrates, making it valuable for promoting reactions that might otherwise be sluggish or require harsh conditions.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPFDTWIGBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584990
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium bis-trifluoromethanesulfonimidate

CAS RN

210230-40-3
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium bis-trifluoromethanesulfonimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Reactant of Route 2
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Reactant of Route 3
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Reactant of Route 4
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Reactant of Route 5
Tetrabutylammonium bis-trifluoromethanesulfonimidate
Reactant of Route 6
Tetrabutylammonium bis-trifluoromethanesulfonimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.